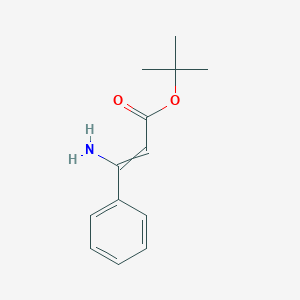
2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester typically involves the esterification of 3-amino-3-phenyl-2-propenoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature and pressure are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
- 2-Propenoic acid, 3-phenyl-, phenylmethyl ester
- 2-Propenoic acid, 3-phenyl-, pentyl ester
Uniqueness
2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester is unique due to the presence of both amino and ester functional groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields.
Properties
CAS No. |
87512-37-6 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 |
InChI Key |
XBXBHCHTZDLWGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















